molecular formula C11H14ClN5O2 B13464249 Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester CAS No. 1391738-68-3

Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B13464249
CAS No.: 1391738-68-3
M. Wt: 283.71 g/mol
InChI Key: FITLNNNMHJYXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester (CAS: 1391738-68-3) is a carbamate derivative featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a chlorine atom at the 8-position and a tert-butyl ester group. Its molecular formula is C₁₁H₁₄ClN₅O₂, with a molecular weight of 283.71 g/mol . The tert-butyl ester moiety enhances steric protection of the carbamate group, likely improving metabolic stability.

Properties

CAS No.

1391738-68-3

Molecular Formula

C11H14ClN5O2

Molecular Weight

283.71 g/mol

IUPAC Name

tert-butyl N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H14ClN5O2/c1-11(2,3)19-10(18)14-6-7-15-16-9-8(12)13-4-5-17(7)9/h4-5H,6H2,1-3H3,(H,14,18)

InChI Key

FITLNNNMHJYXGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1C=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 8-chloro-1,2,4-triazolo[4,3-a]pyrazine with a suitable carbamic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of biocatalysts can be explored to achieve enantioselective synthesis, which is crucial for pharmaceutical applications.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group in Compound A undergoes acid-catalyzed cleavage, a hallmark reaction of tert-butyl carbamates. Key findings include:

Reaction Conditions and Outcomes

ConditionReagents/SolventsProductYieldSource
Acidic hydrolysisTFA in DCM (1:1 v/v), 2 hFree amine + CO₂ + tert-butanol95%
HCl-mediated cleavage4M HCl/dioxane, 25°C, 4 hHydrochloride salt of free amine88%
  • Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, leading to tert-butyl cation formation and subsequent release of CO₂ .

  • Applications : Deprotection generates a primary amine, enabling further functionalization (e.g., amide coupling, alkylation) .

Nucleophilic Substitution at the 8-Chloro Position

The electron-withdrawing triazolo-pyrazine ring activates the 8-chloro substituent for nucleophilic displacement.

Substitution Reactions

NucleophileConditionsProductYieldSource
Primary amines (e.g., NH₃)EtOH, 80°C, 12 h8-Amino-triazolo-pyrazine derivative72%
Thiols (e.g., PhSH)K₂CO₃, DMF, 60°C, 6 h8-Sulfanyl-triazolo-pyrazine derivative65%
Alkoxides (e.g., NaOMe)THF, 0°C → 25°C, 24 h8-Methoxy-triazolo-pyrazine derivative58%
  • Mechanistic Insight : SNAr (nucleophilic aromatic substitution) proceeds via a Meisenheimer intermediate due to the electron-deficient pyrazine ring .

  • Limitations : Steric hindrance from the triazole-methyl group may reduce reactivity at adjacent positions .

Functionalization of the Triazole Moiety

The 1,2,4-triazole ring participates in regioselective reactions:

Alkylation and Cross-Coupling

Reaction TypeReagentsProductYieldSource
N-AlkylationMeI, NaH, THF, 0°CQuaternary triazolium salt81%
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂Triazole-aryl bioconjugate68%
  • Key Observation : Alkylation occurs preferentially at N1 of the triazole due to lower steric demand .

Hydrolysis of the Carbamate Linker

While Boc deprotection dominates under acidic conditions, basic hydrolysis is less common but documented:

ConditionReagentsProductYieldSource
Alkaline hydrolysisNaOH (1M), MeOH/H₂O, refluxFree amine + CO₃²⁻<10%
  • Rationale : The Boc group’s steric bulk and the carbamate’s resonance stabilization impede hydroxide attack under basic conditions .

Stability Under Ambient Conditions

Compound A demonstrates moderate stability:

ParameterResultSource
Thermal stability (TGA)Decomposition at 180°C
Photostability (UV light)<5% degradation after 48 h
Hydrolytic stability (pH 7)90% intact after 30 days

Catalytic Hydrogenation

The triazolo-pyrazine core resists hydrogenation under standard conditions (H₂/Pd-C, 25°C), preserving aromaticity .

Scientific Research Applications

Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The triazolopyrazine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related carbamate derivatives:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Notes References
Target Compound: Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, tert-butyl ester C₁₁H₁₄ClN₅O₂ 8-Cl, triazolo[4,3-a]pyrazine, tert-butyl ester 283.71 Potential pharmaceutical intermediate; structural similarity to kinase inhibitor impurities.
Sitagliptin Impurity 18 C₂₁H₂₂F₃N₇O₃ Trifluoromethyl, dihydrotriazolo[4,3-a]pyrazine, tert-butyl carbamate 477.44 Impurity in Sitagliptin (DPP-4 inhibitor for diabetes); highlights triazolopyrazine’s role in drug design.
(1-Cyano-cyclopropyl)-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester C₂₂H₂₈N₈O₂ Cyclopentyl ester, pyrrolo-triazolopyrazine, cyano-cyclopropyl 452.52 Kinase-targeted scaffold; cyclopentyl ester may enhance membrane permeability.
1,2,4-Triazolo[4,3-a]pyrazine-7(8H)-carboxylic acid, 3-bromo-5,6-dihydro-, tert-butyl ester C₁₁H₁₃BrN₄O₂ Bromo, carboxylic acid ester 329.16 Bromine substituent increases electrophilicity; potential intermediate for cross-coupling reactions.
Isolan (Carbamic acid, dimethyl-3-methyl-1-isopropyl-1H-pyrazol-5-yl ester) C₁₀H₁₇N₃O₂ Pyrazole core, dimethylcarbamate, isopropyl group 227.26 Insecticide; demonstrates carbamates’ utility in agrochemicals vs. pharmaceuticals.

Structural and Functional Insights

Core Heterocycle Variations :

  • The target compound’s 1,2,4-triazolo[4,3-a]pyrazine core is shared with Sitagliptin Impurity 18 but differs from Isolan’s pyrazole ring . The triazolo-pyrazine system enhances π-π stacking interactions in biological targets, common in kinase inhibitors.
  • Substituent Effects :

  • In contrast, Sitagliptin Impurity 18’s trifluoromethyl group offers stronger electronegativity and metabolic resistance .
  • Bromo in ’s compound introduces a reactive site for further functionalization, unlike the inert tert-butyl group in the target compound .

Carbamate Group Modifications: The tert-butyl ester in the target compound and Sitagliptin Impurity 18 provides steric shielding, reducing hydrolysis rates compared to smaller esters (e.g., methyl or ethyl). This stability is critical for oral bioavailability .

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling a triazolopyrazine-chloromethyl intermediate with tert-butyl carbamate, akin to methods in (EDCI/HOBt-mediated amidation) .
  • Sitagliptin Impurity 18 requires multi-step synthesis with palladium-catalyzed cross-couplings, reflecting higher complexity .

Biological Activity

Carbamic acid derivatives, particularly those containing heterocyclic moieties such as triazoles and pyrazines, have garnered attention for their diverse biological activities. The compound Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester is a notable example, exhibiting potential in various therapeutic areas. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H18ClN5O2
  • Molecular Weight : 319.78 g/mol

The presence of the chloro-triazole and pyrazine moieties suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antitumor Activity

Recent studies have indicated that triazolo-pyrazine derivatives exhibit significant antitumor properties. For instance, triazolo[4,3-a]pyrazines have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that compounds with similar structures demonstrated IC50 values in the micromolar range against several cancer cell lines .

Neuroprotective Potential

The neuroprotective effects of carbamate derivatives are well-documented. Research indicates that these compounds may inhibit monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids like anandamide . This inhibition can lead to increased levels of neuroprotective agents in the brain, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study focusing on triazolo-pyrazine derivatives reported that a related compound exhibited substantial cytotoxicity against breast cancer cells (MCF-7) with an IC50 of approximately 5 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, a triazolo-pyrazine derivative reduced edema significantly when administered prior to inflammatory stimuli. The study demonstrated a reduction in TNF-alpha levels by approximately 40%, indicating a strong anti-inflammatory effect .

Data Tables

Activity IC50 Value Cell Line/Model Reference
Antitumor~5 µMMCF-7 (breast cancer)
Anti-inflammatoryNot specifiedAcute inflammation model
Neuroprotection (MGL)~81 µMHeLa cells

Q & A

Basic: What are the recommended synthetic routes for this triazolo-pyrazine carbamate derivative?

Answer:
A validated approach involves cyclocondensation reactions using carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, followed by nucleophilic substitution with hydrazine derivatives. For example:

Step 1 : React 8-chloro-1,2,4-triazolo[4,3-a]pyrazine-3-carboxylic acid with CDI in anhydrous dimethylformamide (DMF) at 100°C for 1 hour to form the activated intermediate.

Step 2 : Introduce tert-butyl carbamate via nucleophilic displacement under reflux for 24 hours.

Purification : Recrystallize the product from a DMF/i-propanol mixture .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm regioselectivity using 1H^{1}\text{H}-NMR (e.g., distinguishing C-3 vs. C-8 substitution via coupling constants) .

Advanced: How can regioselectivity challenges during chlorination of the triazolo-pyrazine core be addressed?

Answer:
Regioselectivity in halogenation is influenced by directing groups and steric effects:

  • Directed Metallation : Use a lithium base (e.g., LDA) at low temperatures (-78°C) to deprotonate the C-8 position, followed by quenching with Cl2_2 or NCS (N-chlorosuccinimide) to favor 8-chloro substitution .
  • Protective Strategies : Temporarily protect the carbamate group with Boc (tert-butoxycarbonyl) to avoid competing reactions at the methylene bridge .
    Validation : Post-reaction, use 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., chemical shifts at 145–150 ppm for aromatic carbons adjacent to chlorine) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6_6 to resolve triazolo-pyrazine protons (δ 8.2–8.9 ppm) and tert-butyl carbamate (δ 1.4 ppm) .
    • LC-MS : ESI+ mode to detect [M+H]+^+ (expected m/z: ~350–360 for C13_{13}H16_{16}ClN5_5O2_2) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

Molecular Docking :

  • Use AutoDock Vina to dock the compound into target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase).
  • Parameterize the triazolo-pyrazine core for π-π stacking with aromatic residues in active sites .

QSAR Studies :

  • Correlate substituent effects (e.g., Cl at C-8) with inhibitory activity using descriptors like Hammett constants or LogP .
    Validation : Compare predicted binding energies with experimental IC50_{50} values from enzyme inhibition assays .

Basic: What safety precautions are essential during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to H315/H319 (skin/eye irritation) risks .
  • Ventilation : Use a fume hood to avoid inhalation (H335) during synthesis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Answer:
Discrepancies in yields (e.g., 40–70%) may arise from:

  • Solvent Purity : Anhydrous DMF is critical; trace water deactivates CDI, reducing intermediate activation .
  • Reaction Time Optimization : Extend reflux duration to 36 hours if intermediates show incomplete conversion (monitor via LC-MS).
    Troubleshooting Table :
VariableImpact on YieldMitigation
CDI PurityLow CDI → Poor activationUse fresh CDI stored under argon
Temperature<100°C → Slow cyclizationCalibrate heating mantle
WorkupPremature crystallizationSlowly cool reaction mixture

Basic: What are the key stability considerations for storage?

Answer:

  • Conditions : Store at -20°C under argon to prevent hydrolysis of the tert-butyl carbamate group .
  • Degradation Signs : Discoloration (yellow→brown) or LC-MS peaks at m/z 304 ([M+H-Boc]+^+) indicate decomposition .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

Core Modifications :

  • Replace Cl with Br or CF3_3 to assess electronic effects .
  • Vary the carbamate alkyl group (e.g., methyl, benzyl) .

Biological Testing :

  • Screen against Gram-positive bacteria (MIC assays) and fungal strains (C. albicans agar diffusion) .

Data Analysis :

  • Use PCA (Principal Component Analysis) to link substituent properties (e.g., hydrophobicity) with bioactivity .

Basic: How to confirm the absence of regioisomeric impurities?

Answer:

  • 2D NMR : 1H^{1}\text{H}-13C^{13}\text{C} HSQC to correlate aromatic protons with carbons, distinguishing C-8 vs. C-7 chlorination .
  • XRD : Single-crystal X-ray diffraction provides unambiguous regiochemical assignment .

Advanced: What strategies enhance solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters at the carbamate group, cleaved in vivo by phosphatases .
  • Co-solvents : Use 10% DMSO/PEG-400 in saline for IV administration (pre-filter through 0.22 µm membrane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.